molecular formula C18H22ClNO2 B10757198 6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one CAS No. 345912-87-0

6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one

Cat. No.: B10757198
CAS No.: 345912-87-0
M. Wt: 319.8 g/mol
InChI Key: BNZHKKGOSYAQSW-UHFFFAOYSA-N
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Description

6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorine atom at the 6th position, a cyclohexyloxy group at the 4th position, and a propyl group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with propyl bromide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxyquinoline
  • 4-(Cyclohexyloxy)quinoline
  • 3-Propylquinoline

Uniqueness

6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring. The presence of the chlorine atom, cyclohexyloxy group, and propyl group imparts distinct chemical and biological properties compared to other quinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Properties

CAS No.

345912-87-0

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

6-chloro-4-cyclohexyloxy-3-propyl-1H-quinolin-2-one

InChI

InChI=1S/C18H22ClNO2/c1-2-6-14-17(22-13-7-4-3-5-8-13)15-11-12(19)9-10-16(15)20-18(14)21/h9-11,13H,2-8H2,1H3,(H,20,21)

InChI Key

BNZHKKGOSYAQSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=CC(=C2)Cl)NC1=O)OC3CCCCC3

Origin of Product

United States

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